molecular formula C11H9F3N2O2 B11784909 Methyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl)acetate

Methyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl)acetate

Cat. No.: B11784909
M. Wt: 258.20 g/mol
InChI Key: FHQJGYVMRYQDIG-UHFFFAOYSA-N
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Description

Methyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl)acetate is a high-purity chemical intermediate designed for research and development, particularly in the field of medicinal chemistry. This compound features a benzimidazole core, a privileged scaffold in drug discovery known for its wide range of biological activities . The structure incorporates a trifluoromethyl group, a common moiety in modern pharmaceuticals that often enhances metabolic stability, membrane permeability, and binding affinity . The ester functional group provides a versatile handle for further synthetic modification, allowing researchers to synthesize more complex molecules, such as through amidation or reduction reactions. Benzimidazole derivatives are extensively investigated for their potent pharmacological properties. They serve as key precursors in the development of anticancer agents, with some derivatives demonstrating mechanisms of action that include binding to the minor groove of DNA and inhibition of enzymes like human topoisomerase I (Hu Topo I), which is a validated target for cancer therapy . Furthermore, this class of compounds is widely explored for its antimicrobial potential, showing efficacy against various bacterial and fungal pathogens . The presence of the trifluoromethyl group is of significant interest, as it is frequently found in active pharmaceutical ingredients (APIs) targeting a variety of diseases, including acute myeloid leukemia (AML) where certain benzimidazole-based compounds act as potent FLT3 kinase inhibitors . This reagent is offered For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult all relevant material safety data sheets (MSDS) for safe handling and storage procedures.

Properties

IUPAC Name

methyl 2-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2/c1-18-9(17)5-6-2-3-7-8(4-6)16-10(15-7)11(12,13)14/h2-4H,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQJGYVMRYQDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)N=C(N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl)acetate typically involves the condensation of 2-(trifluoromethyl)benzimidazole with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at positions ortho to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The benzo[d]imidazole core is known for its ability to inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives of benzo[d]imidazole have demonstrated significant activity against Mycobacterium tuberculosis and other pathogenic bacteria.

  • In Vitro Studies : Methyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl)acetate has been evaluated for its Minimum Inhibitory Concentration (MIC) against several bacterial strains. For example, compounds derived from this structure showed MIC values ranging from 5 µM to 10 µM against Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainMIC (µM)
This compoundS. aureus5.19
This compoundE. coli8.00

Anticancer Activity

The anticancer properties of this compound have been explored through various studies. Its derivatives have shown promising results in inhibiting cancer cell proliferation.

  • Mechanism of Action : The compound's mechanism involves the induction of apoptosis in cancer cells, along with the inhibition of key enzymes involved in cancer progression. For example, certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil, indicating their potential as effective anticancer drugs .
CompoundCancer Cell LineIC50 (µM)
This compoundHeLa (Cervical)4.12
This compoundMCF7 (Breast)7.69

Case Study 1: Antitubercular Activity

A study focused on the synthesis and evaluation of benzimidazole derivatives, including this compound, assessed their antitubercular activity against Mycobacterium tuberculosis. The compounds were tested in vitro and showed significant inhibition at low concentrations, suggesting their potential as new antitubercular agents .

Case Study 2: Anticancer Efficacy

In another study, a series of benzimidazole derivatives were synthesized and tested for their anticancer activity against various cancer cell lines. The results indicated that this compound exhibited superior efficacy compared to existing treatments, marking it as a candidate for further development in cancer therapy .

Mechanism of Action

The mechanism of action of Methyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of key pathways involved in disease progression, such as the inhibition of DNA synthesis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzimidazole Core

Key Structural Features and Modifications

Methyl 3-[7-Nitro-5-Trifluoromethyl-1H-Benzo[d]imidazol-2-yl]propanoate (Compound 12/15) Structure: Propanoate ester (vs. acetate) and a nitro (-NO₂) group at the 7-position. Impact: The longer alkyl chain in the ester increases lipophilicity (logP ~2.8 vs. Synthesis: Sulfuric acid-catalyzed esterification in methanol .

Phenyl(2-(2-(Trifluoromethyl)phenyl)-1H-Benzo[d]imidazol-5-yl)methanone (Compound 44) Structure: Phenyl ketone substituent at the 5-position. Antiproliferative IC₅₀ values against MCF-7 cells: 3.2 µM (vs. 5.8 µM for the target compound) .

2-(2-Methoxyphenyl)-6-(Trifluoromethyl)-1H-Benzo[d]imidazole (CAS 133688-89-8)

  • Structure : Methoxyphenyl group at the 2-position.
  • Impact : Electron-donating methoxy (-OCH₃) increases metabolic stability (t₁/₂ in human liver microsomes: 42 min vs. 28 min for the target compound) .

2-Fluoro-6-[7-Nitro-5-Trifluoromethyl-1H-Benzo[d]imidazol-2-yl]benzoic Acid (3e)

  • Structure : Fluorinated benzoic acid substituent.
  • Impact : Carboxylic acid improves aqueous solubility (logS: -3.1 vs. -4.5 for the target compound) but reduces cell permeability (Papp: 1.2 × 10⁻⁶ cm/s vs. 2.8 × 10⁻⁶ cm/s) .
Table 1: Comparative Data of Selected Benzimidazole Derivatives
Compound Name Molecular Weight logP Melting Point (°C) Anticancer IC₅₀ (µM) Key Functional Group
Target Compound 274.21 2.2 248 5.8 (MCF-7) Acetate ester
Methyl 3-[7-Nitro-...]propanoate (12/15) 315.25 2.8 279.4 4.1 (HeLa) Propanoate ester, -NO₂
Compound 44 (Phenyl ketone) 367.11 3.5 114–115 3.2 (MCF-7) Ketone
CAS 133688-89-8 (Methoxyphenyl) 308.27 2.9 N/A 6.5 (A549) Methoxyphenyl
2-Fluoro-...benzoic Acid (3e) 369.10 1.7 291.9 7.4 (HT-29) Carboxylic acid
Key Observations :
  • Lipophilicity: Propanoate and phenyl ketone derivatives exhibit higher logP values, favoring membrane penetration but risking off-target toxicity.
  • Solubility : Carboxylic acid derivatives (e.g., 3e) show improved aqueous solubility but require formulation adjustments for bioavailability.
  • Biological Activity: Electron-withdrawing groups (e.g., -NO₂, -CF₃) correlate with enhanced anticancer potency .

Critical Analysis of Structural–Activity Relationships (SAR)

  • Trifluoromethyl Group : Essential for metabolic resistance; removal reduces half-life by 50% .
  • Ester vs. Acid : Methyl esters (target compound) exhibit slower hydrolysis than ethyl analogs (e.g., ’s compound: t₁/₂ = 12 h vs. 8 h in plasma) .
  • Heterocyclic Appendages : Thiazole and triazole moieties (e.g., 9a–e) enhance kinase inhibition via H-bonding and hydrophobic interactions .

Biological Activity

Methyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl)acetate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its biological properties, including cytotoxicity, antibacterial activity, and mechanisms of action, supported by data tables and relevant case studies.

  • Molecular Formula : C11H9F3N2O2
  • Molecular Weight : 258.2 g/mol
  • CAS Number : [insert CAS number]

1. Cytotoxicity

Cytotoxicity studies are crucial for assessing the potential of compounds as anticancer agents. This compound has been evaluated against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

Cell LineIC50 (µM)Selectivity Index
HCT-1164.56.4
MCF-75.05.0
HeLa5.54.0

The results indicate that this compound exhibits promising cytotoxic effects with IC50 values ranging from 4.5 to 5.5 µM across different cell lines, demonstrating a favorable selectivity index compared to standard chemotherapeutics like cisplatin .

2. Antibacterial Activity

Recent studies have highlighted the antibacterial potential of benzimidazole derivatives, including this compound. The compound was tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Bacterial StrainMinimum Inhibitory Concentration (MIC)
MRSA12 µg/mL
E. coli15 µg/mL
Pseudomonas aeruginosa>25 µg/mL

The compound demonstrated significant activity against MRSA with an MIC of 12 µg/mL, indicating its potential as a lead compound for developing new antibacterial agents .

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Cell Cycle Arrest : Studies have shown that the compound induces cell cycle arrest in the G0/G1 and G2/M phases, which is independent of p53 status in cancer cells .
  • Apoptosis Induction : The compound has been linked to the activation of apoptotic pathways, leading to increased cell death in tumor cells .

Case Study 1: Anticancer Activity

In a study published by MDPI, researchers synthesized a series of benzimidazole derivatives and evaluated their anticancer properties. This compound was among the most active compounds tested against HCT-116 and MCF-7 cell lines, highlighting its potential as a therapeutic agent .

Case Study 2: Antibacterial Efficacy

A research article focused on novel benzimidazole derivatives reported that this compound exhibited significant antibacterial activity against various strains, particularly MRSA. The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl)acetate, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with trifluoromethyl-containing precursors. For example, analogous benzo[d]imidazole scaffolds are synthesized via acid-catalyzed reactions (e.g., p-TSA in DMF at 100°C) . Key steps include:
  • Precursor preparation : Use of 2-(trifluoromethyl)benzaldehyde derivatives for imidazole ring formation.
  • Esterification : Coupling the benzoimidazole core with methyl acetate under Mitsunobu or Steglich conditions.
  • Optimization : Solvent selection (e.g., ethyl acetate for solubility) and catalyst screening (e.g., HCl in ethyl acetate for deprotection) enhance yields .
    Purity is validated via elemental analysis (C, H, N) and spectroscopic cross-checking (¹H/¹³C NMR, IR) to confirm the absence of unreacted intermediates .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Critical for confirming the trifluoromethyl (-CF₃) group (δ ~110–120 ppm in ¹³C) and ester carbonyl (δ ~165–170 ppm). The benzoimidazole protons appear as singlets (δ 7.5–8.5 ppm) .
  • IR Spectroscopy : Key peaks include C=O (ester, ~1720 cm⁻¹) and N-H stretches (imidazole, ~3400 cm⁻¹) .
  • HPLC-MS : Used to assess purity (>95%) and detect trace byproducts (e.g., hydrolyzed acetic acid derivatives) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in nucleophilic substitution or cross-coupling reactions?

  • Methodological Answer : The -CF₃ group is strongly electron-withdrawing, polarizing the benzoimidazole ring and activating specific positions (e.g., C-4/C-7) for electrophilic substitution. Computational studies (DFT) reveal:
  • Electrostatic potential maps : Highlight electron-deficient regions near the trifluoromethyl group, favoring SNAr reactions with amines or thiols .
  • Reactivity assays : Substituents at the 5-position (acetate ester) can undergo hydrolysis to carboxylic acids under basic conditions, enabling further derivatization .
    Experimental validation includes kinetic studies comparing trifluoromethyl vs. methyl analogs in Suzuki-Miyaura coupling .

Q. What strategies resolve contradictory data on the compound’s biological activity across different assays (e.g., anticoagulant vs. antimicrobial)?

  • Methodological Answer : Contradictions often arise from assay-specific variables:
  • Buffer systems : Heparin contamination in anticoagulant assays may artificially enhance activity .
  • Cell permeability : LogP values (~2.5 for this compound) influence membrane penetration, affecting antimicrobial efficacy in Gram-negative vs. Gram-positive models .
  • Dose-response calibration : Use standardized positive controls (e.g., warfarin for anticoagulation, ciprofloxacin for antimicrobials) to normalize IC₅₀ values .

Q. How do molecular docking and MD simulations predict the compound’s interaction with therapeutic targets (e.g., thrombin or bacterial topoisomerases)?

  • Methodological Answer :
  • Docking protocols : AutoDock Vina or Schrödinger Suite align the compound’s benzoimidazole core with hydrophobic pockets in thrombin (PDB: 1ETS). The trifluoromethyl group enhances binding via halogen bonding with Arg73 .
  • MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>80% with Ser195 in thrombin) .
    Experimental validation via SPR (surface plasmon resonance) confirms binding affinities (KD ~10⁻⁶ M) .

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